molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8

2-(Trimethylsilyl)thiazole

Cat. No. B1297445
CAS RN: 79265-30-8
M. Wt: 157.31 g/mol
InChI Key: VJCHUDDPWPQOLH-UHFFFAOYSA-N
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Patent
US05106835

Procedure details

To a solution of 8.28 g of 2-bromothiazole in 100 ml of ether at -78° C., under argon, was added 21.7 ml of n-butyl lithium in hexane. The mixture was stirred at -78° C. for 45 minutes then 6.8 ml of trimethylsilyl chloride was added. This mixture was stirred at -78° C. for 1 hour, warmed to -30° C. over 1 hour, then 0° C. over 1/2 hour and kept at 0° C. for 1 hour. The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate and then diluted with 50 ml of ether. The ether solution was washed with 50 ml of brine, dried, filtered and evaporated, giving 10.81 g of 2-trimethylsilylthiazole as an amber colored oil.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH3:12][Si:13](Cl)([CH3:15])[CH3:14]>CCOCC.CCCCCC>[CH3:12][Si:13]([CH3:15])([CH3:14])[C:2]1[S:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
21.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at -78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -30° C. over 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
0° C. over 1/2 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
kept at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
diluted with 50 ml of ether
WASH
Type
WASH
Details
The ether solution was washed with 50 ml of brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C[Si](C=1SC=CN1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.